6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine
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Overview
Description
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of 2-phenylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Lacks the bromine substituent, leading to different reactivity and applications.
6-Bromo-2-pyridinecarboxaldehyde: Shares the bromine and pyridine moieties but differs in overall structure and reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the heteroatoms and substituents present.
Uniqueness
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific combination of a bromine atom and a pyrano[2,3-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS Number: 102830-63-7) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula of this compound is C14H12BrNO, with a molecular weight of 290.155 g/mol. The compound features a bromine atom at the 6-position and a phenyl group at the 2-position of the pyrano structure.
Property | Value |
---|---|
Molecular Formula | C14H12BrNO |
Molecular Weight | 290.155 g/mol |
CAS Number | 102830-63-7 |
Density | 1.483 g/cm³ |
Flash Point | 198.1 °C |
Boiling Point | 404 °C |
Biological Activity Overview
Research into the biological activity of this compound indicates various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
A study highlighted that derivatives of pyrano[2,3-b]pyridine compounds exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance these properties by increasing lipophilicity and modulating membrane permeability .
Anticancer Activity
Recent investigations have shown that compounds within the pyrano[2,3-b]pyridine class can inhibit cancer cell proliferation. For instance, derivatives were tested against human cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis in a dose-dependent manner .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on various pyrano derivatives, this compound exhibited an IC50 value of approximately 15 μM against Staphylococcus aureus, outperforming some conventional antibiotics . This suggests its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Potential
A recent study evaluated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated that it significantly reduced cell viability with an IC50 value of 12 μM after 48 hours of treatment. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : It has been shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
Properties
CAS No. |
102830-63-7 |
---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
6-bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
InChI Key |
QCSIYCMIYWCGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC(=C2)Br)OC1C3=CC=CC=C3 |
Origin of Product |
United States |
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